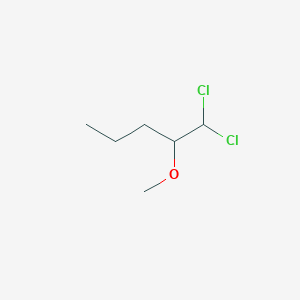
1,1-Dichloro-2-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-methoxypentane is an organic compound with the molecular formula C6H12Cl2O It is a halogenated ether, characterized by the presence of two chlorine atoms and one methoxy group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-methoxypentane can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypentane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-methoxypentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 2-methoxypentanol.
Elimination: Formation of 1-methoxy-1-pentene.
Oxidation: Formation of 2-methoxypentanal or 2-methoxypentanoic acid.
Scientific Research Applications
1,1-Dichloro-2-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dichloro-2-methoxypentane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: A simpler halogenated hydrocarbon with similar reactivity.
2-Methoxypentane: Lacks the chlorine atoms but shares the methoxy group and pentane backbone.
1,1-Dichloro-2,2-dimethoxypentane: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
1,1-Dichloro-2-methoxypentane is unique due to the combination of its halogenated and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
82772-40-5 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
1,1-dichloro-2-methoxypentane |
InChI |
InChI=1S/C6H12Cl2O/c1-3-4-5(9-2)6(7)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
IPIVBPQOMSGCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















